- Pharmacological evaluation of UK-14,304 analogs at cloned human α adrenergic receptorsBioorganic & Medicinal Chemistry Letters, 1995, 5(19), 2255-8,
Cas no 91147-43-2 (N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine)

91147-43-2 structure
Nombre del producto:N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
Número CAS:91147-43-2
MF:C11H11N5
Megavatios:213.238540887833
MDL:MFCD14706699
CID:788040
PubChem ID:10198248
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Propiedades químicas y físicas
Nombre e identificación
-
- 6-Quinoxalinamine, N-(4,5-dihydro-1H-imidazol-2-yl)-
- N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
- N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine
- N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine (ACI)
- UK 41511
- UK41511
- LCZC1080
- BS-52045
- N-(Quinoxalin-6-yl)imidazolidin-2-imine
- DB-326735
- Z1509302451
- Desbromo Brimonidine
- E78619
- 91147-43-2
- N-(Imidazolidin-2-ylidene)quinoxalin-6-amine
- Brimonidine tartrate impurity A [EP]
- BRIMONIDINE TARTRATE IMPURITY A [EP IMPURITY]
- EN300-245756
- BDBM50213029
- AKOS030240596
- Desbromobrimonidine
- PD185843
- DTXSID00436663
- SCHEMBL12860178
- CHEMBL49395
- SCHEMBL679239
- 5K3E87REH7
- UNII-5K3E87REH7
- UK-41511
-
- MDL: MFCD14706699
- Renchi: 1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)
- Clave inchi: PVKUNRLEOHFACD-UHFFFAOYSA-N
- Sonrisas: N1C2C(=CC(NC3NCCN=3)=CC=2)N=CC=1
Atributos calculados
- Calidad precisa: 213.10144537g/mol
- Masa isotópica única: 213.10144537g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 16
- Cuenta de enlace giratorio: 2
- Complejidad: 278
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 62.2Ų
- Xlogp3: -0.1
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A476486-1g |
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 97% | 1g |
$1011.0 | 2025-02-21 | |
Ambeed | A476486-100mg |
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 97% | 100mg |
$244.0 | 2025-02-21 | |
Ambeed | A476486-50mg |
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 97% | 50mg |
$163.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1085476-50mg |
N-(4,5-Dihydro-1H-iMidazol-2-yl)-6-quinoxalinaMine |
91147-43-2 | 95% | 50mg |
$195 | 2024-06-06 | |
Enamine | EN300-245756-0.05g |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 95% | 0.05g |
$272.0 | 2024-06-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19528-500MG |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 95% | 500MG |
¥ 3,762.00 | 2023-04-13 | |
A2B Chem LLC | AH88550-250mg |
N-(4,5-Dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 97% | 250mg |
$278.00 | 2023-12-29 | |
Enamine | EN300-245756-5g |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 95% | 5g |
$3387.0 | 2023-09-15 | |
Aaron | AR00GXAQ-100mg |
N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine |
91147-43-2 | 98% | 100mg |
$224.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532288-100mg |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine |
91147-43-2 | 98% | 100mg |
¥2002.00 | 2024-04-25 |
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Preparation and use of (2-imidazolin-2-ylamino)quinoxalines to reduce or maintain intraocular pressure, European Patent Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile
Referencia
- Analogs of UK 14,304: structural features responsible for α2 adrenoceptor activityBioorganic & Medicinal Chemistry Letters, 1995, 5(15), 1745-50,
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Raw materials
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Preparation Products
N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine Literatura relevante
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
91147-43-2 (N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine) Productos relacionados
- 2484889-19-0(4-(4-Methoxybenzyl)-1-methyl-1H-pyrazole)
- 1152521-93-1(1H-Pyrazol-5-amine, 4-(1-ethyl-1H-benzimidazol-2-yl)-1-methyl-)
- 1058124-77-8(4-(3-chlorophenyl)-2-methoxyphenol)
- 67472-21-3(Benzenemethanol, 3-chloro-a-2-propenyl-)
- 2228367-52-8(tert-butyl N-1-(2,4-dimethylphenyl)-2-oxoethyl-N-methylcarbamate)
- 473923-75-0(4-{(2-hydroxyethyl)aminomethyl}benzonitrile)
- 1806447-19-7(Methyl 5-(bromomethyl)-2-(3-bromopropanoyl)benzoate)
- 148134-77-4(2-(METHOXYMETHYL)-1H-PYRROLE)
- 866010-45-9(2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide)
- 2229278-07-1(3-(2,3-dimethylphenoxy)-3-methylazetidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91147-43-2)N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine

Pureza:99%/99%/99%
Cantidad:100mg/250mg/1g
Precio ($):220.0/350.0/910.0